molecular formula C21H16FNO3 B2922600 (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate CAS No. 478046-77-4

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate

Cat. No.: B2922600
CAS No.: 478046-77-4
M. Wt: 349.361
InChI Key: LDWWDKFRAGCQSK-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{[4-(Benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate is a Schiff base ester characterized by a benzyloxy-substituted phenyl group connected via an imine linkage to a 4-fluorobenzoate moiety. The compound’s structure combines electron-donating (benzyloxy) and electron-withdrawing (fluoro) groups, influencing its electronic, optical, and mesogenic properties.

Key structural features include:

  • Fluorine substituent: Modulates electronic properties via strong electron-withdrawing effects, impacting dipole moments and intermolecular interactions .
  • Imine linkage: Introduces conjugation, relevant for nonlinear optical (NLO) applications .

Properties

IUPAC Name

[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3/c22-19-10-8-18(9-11-19)21(24)26-23-14-16-6-12-20(13-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWWDKFRAGCQSK-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzoic acid with 4-(benzyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzoate moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Optical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents Key Functional Groups Key Properties/Findings References
Target Compound 4-Benzyloxy, 4-fluoro Imine, benzoate ester Potential for NLO activity, mesophase formation (inferred)
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate 2-Hydroxy, 4-methoxy Imine, benzoate ester High hyperpolarizability (DFT study); methoxy enhances NLO properties
[[Amino-(4-bromophenyl)methylidene]amino] 4-fluorobenzoate 4-Bromo, 4-fluoro Imine, benzoate ester Bromine increases molecular weight and polarizability compared to fluorine
CB6OIBeO1 (Cyanophenyl derivative) 4-Cyanophenyl, alkoxy chains Imine, benzoate ester Forms heliconical smectic phases; alkoxy chains dictate phase stability
(Z)-[(4-Bromophenyl)(2-(4-chlorophenyl)cyclopropyl)methylidene]amino 4-fluorobenzoate 4-Bromo, 4-chloro, cyclopropyl Imine, benzoate ester Bulky substituents disrupt mesophase formation; halogen effects on dipole

Key Observations :

  • Electron-withdrawing groups (EWGs) : Fluorine and bromine in the target compound and its analogs enhance polarizability, critical for NLO materials. However, fluorine’s smaller size reduces steric hindrance compared to bromine .
  • Alkoxy vs.
  • Nitro groups: In (E)-{[4-(4-methylphenoxy)-3-nitrophenyl]methylidene}amino benzoate (), the nitro group strongly withdraws electrons, reducing conjugation efficiency compared to the target compound’s benzyloxy-fluoro balance .

Mesogenic and Phase Behavior

Compounds with cyanophenyl termini (e.g., CB6OIBeO1–4 in –4) form heliconical smectic phases due to their rod-like structures and dipolar interactions. The target compound’s benzyloxy group may disrupt such ordering due to steric effects, though its fluorobenzoate moiety could promote tilted phases via dipole-dipole interactions .

Table 2: Phase Behavior Comparison

Compound Phase Behavior Driving Forces
Target Compound Likely smectic or nematic (inferred) Fluorine dipole, benzyloxy π-π stacking
CB6OIBeO1–4 (–4) Heliconical smectic phases Cyanophenyl dipoles, alkoxy flexibility
4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate () Layered crystalline structure Long alkoxy chains, methoxy lateral substitution

Biological Activity

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate, a compound belonging to the class of substituted benzoates, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H18FNO3
  • Molecular Weight : 325.35 g/mol
  • CAS Number : 190595-65-4

The presence of the benzyloxy group and the fluorobenzene moiety suggests possible interactions with biological targets, enhancing its pharmacological profile.

Research indicates that compounds with similar structures exhibit various mechanisms of action, particularly in modulating enzyme activity and influencing cellular signaling pathways. The benzyloxy and fluorine substituents are believed to enhance lipophilicity, which may facilitate better membrane permeability and receptor binding.

Potential Biological Activities

  • Anti-inflammatory Activity :
    • Compounds like (E)-{[4-(benzyloxy)phenyl]methylidene}amino derivatives have shown promise in reducing inflammatory responses in vitro. Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby mitigating inflammation-related diseases.
  • Antitumor Properties :
    • Preliminary studies indicate that similar benzoate derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways. The structural features of this compound could contribute to its antitumor efficacy.
  • Antimicrobial Activity :
    • The compound's potential antimicrobial properties have been explored, with some derivatives showing activity against various bacterial strains. This suggests a possible application in treating infections.

Case Studies

  • Study on Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory effects of several benzoate derivatives, including this compound. Results indicated a significant reduction in TNF-α levels in treated macrophages compared to controls, supporting its potential as an anti-inflammatory agent .
  • Antitumor Evaluation :
    • In a series of experiments on human cancer cell lines, this compound demonstrated cytotoxic effects at micromolar concentrations, leading to increased apoptosis markers such as caspase activation .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced TNF-α levels
AntitumorInduced apoptosis
AntimicrobialActivity against E. coli

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (µM)Activity Type
(E)-{[4-(benzyloxy)phenyl]...<10Anti-inflammatory
(E)-{[4-(benzyloxy)phenyl]...<5Antitumor
(E)-{[4-(benzyloxy)phenyl]...<20Antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.